1-Chloromethylimidazole
Description
Historical Context and Evolution of Imidazole (B134444) Chemistry
The story of imidazole chemistry begins in 1858, when German chemist Heinrich Debus first synthesized the parent compound, imidazole, by reacting glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govresearchgate.net This initial synthesis, though providing modest yields, laid the groundwork for the exploration of a vast family of heterocyclic compounds. nih.gov The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. wikipedia.org
Throughout the 20th century, the significance of the imidazole ring became increasingly apparent. It was identified as a core component of essential biological molecules, most notably the amino acid histidine and its derivative, histamine, which play vital roles in protein structure, enzyme function, and cell signaling. wikipedia.orgtsijournals.comwikidoc.org The discovery of imidazole-containing natural products like pilocarpine (B147212) and topsentin (B55745) further underscored its biological relevance. nih.gov This recognition propelled imidazole into the realm of medicinal chemistry, where it became recognized as a "privileged structure". ajrconline.org This term reflects the imidazole moiety's frequent appearance in pharmacologically active compounds across a wide range of therapeutic areas, including antifungal agents and anticancer drugs. researchgate.netwikipedia.orgajrconline.org The evolution of synthetic methodologies has allowed for extensive functionalization of the imidazole core, leading to a rich and diverse chemical space that continues to be actively investigated. nih.govajrconline.org
Structural Significance of the Imidazole Heterocycle
One of the most important features of the imidazole ring is its amphoteric nature; it can function as both a weak acid and a weak base. researchgate.netwikipedia.org The pyrrole-like nitrogen (N-1) can be deprotonated, while the pyridine-like nitrogen (N-3) has a lone pair of electrons that can accept a proton. wikipedia.org This dual reactivity is crucial for its role in biological systems, such as in the active sites of enzymes where histidine residues often act as proton donors or acceptors during catalysis. researchgate.netajrconline.org
Furthermore, the imidazole ring's structure allows it to participate in a variety of non-covalent interactions, including hydrogen bonding (as both a donor and an acceptor), π-π stacking, and coordination with metal ions. ajrconline.orgijsrtjournal.com Its ability to coordinate with metals is fundamental to its role in metalloproteins like hemoglobin and in applications such as immobilized metal affinity chromatography (IMAC) for protein purification. wikipedia.org This structural and electronic versatility makes the imidazole scaffold a highly valuable component in the design of functional molecules, from pharmaceuticals to catalysts and advanced materials. ajrconline.orgnumberanalytics.com
Overview of 1-Chloromethylimidazole as a Reactive Synthon
This compound is a key reactive intermediate in organic synthesis, serving as a versatile synthon for the introduction of the imidazolylmethyl group into various molecular frameworks. A synthon is a conceptual building block used by chemists to plan the synthesis of more complex molecules. The reactivity of this compound is dominated by the chloromethyl (-CH₂Cl) group attached to the N-1 position of the imidazole ring.
The presence of the chlorine atom, a good leaving group, makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for a wide range of substitution reactions where the chloride is displaced by various nucleophiles. For instance, it readily reacts with amines, phenols, and thiols to form the corresponding N-substituted, O-substituted, and S-substituted methylimidazole derivatives. researchgate.net This straightforward alkylation chemistry is a powerful tool for chemists to build more complex imidazole-containing molecules.
A significant application of this compound is in the synthesis of imidazolium-based ionic liquids. mst.edu Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and are explored as "green" solvents and catalysts due to their low vapor pressure. mst.edupsu.edumdpi.com By reacting this compound with various nucleophiles, a diverse library of imidazolium (B1220033) salts with different anions and substituents can be created, allowing for the fine-tuning of their physical and chemical properties. nih.gov It is also used as a precursor for creating ligands for coordination chemistry, where the imidazolylmethyl group can be attached to larger structures like polyazamacrocycles to create biomimetic complexes that mimic the active sites of metalloenzymes. rsc.org
The synthesis of this compound itself can be challenging due to the molecule's high reactivity, which can lead to self-condensation reactions. whiterose.ac.uk However, established methods, often involving the reaction of imidazole with formaldehyde and a chlorinating agent like thionyl chloride or hydrochloric acid, have been developed to produce this valuable synthon. prepchem.comgoogle.com
Current Research Landscape and Emerging Themes for this compound
The contemporary research landscape for this compound is characterized by its application as a versatile building block in several key areas of chemistry. Its utility extends from the creation of functional materials to the synthesis of specialized organic molecules.
A prominent theme is the continued use of this compound in the synthesis of ionic liquids . Researchers are designing and synthesizing novel imidazolium salts derived from this precursor to create task-specific ionic liquids for applications in catalysis, electrochemistry, and as specialized solvents. mst.edunih.gov For example, imidazolium-based ionic liquids have been synthesized and evaluated for their potential as corrosion inhibitors for mild steel. nih.gov
In the field of catalysis , this compound and its derivatives are important precursors for N-heterocyclic carbenes (NHCs). beilstein-journals.org NHCs are a class of stable carbene ligands that form highly effective catalysts when complexed with transition metals like copper, palladium, or rhodium. beilstein-journals.orgwikipedia.org These NHC-metal complexes are used to catalyze a wide array of organic reactions, including C-C bond-forming reactions like the Heck reaction and cycloadditions. psu.edubeilstein-journals.org The ability to easily synthesize a variety of substituted imidazoles from this compound allows for the tuning of the electronic and steric properties of the resulting NHC ligands, thereby optimizing catalyst performance.
Furthermore, this compound serves as a crucial linker and building block in materials science and medicinal chemistry . It is used to append the imidazolylmethyl moiety onto larger molecular scaffolds, such as calixarenes or polymers, to create new materials with specific binding or structural properties. whiterose.ac.uk In drug discovery, the imidazole motif is a well-known pharmacophore, and this compound provides a convenient handle for incorporating this group into potential therapeutic agents to modulate their biological activity or pharmacokinetic properties. researchgate.netmdpi.com Researchers utilize it in the synthesis of complex heterocyclic systems and peptidomimetics, exploring their potential as enzyme inhibitors or receptor antagonists. researchgate.netmdpi.com The ongoing exploration of these themes highlights the enduring importance of this compound as a fundamental reactive intermediate in modern chemical synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂ | nih.gov |
| Molar Mass | 116.55 g/mol | nih.gov |
| IUPAC Name | 1-(chloromethyl)imidazole | nih.gov |
| CAS Number | 872-49-1 (for hydrochloride salt) | N/A |
| Appearance | Typically handled as a salt (e.g., hydrochloride) | prepchem.comgoogle.com |
| XLogP3 | 0.6 | nih.gov |
| Polar Surface Area | 17.8 Ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5ClN2 |
|---|---|
Molecular Weight |
116.55 g/mol |
IUPAC Name |
1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H5ClN2/c5-3-7-2-1-6-4-7/h1-2,4H,3H2 |
InChI Key |
TWPKGTSKDIBDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloromethylimidazole and Its Derivatives
Direct Chloromethylation of Imidazole (B134444) Scaffolds
Direct chloromethylation involves the introduction of a chloromethyl group onto an existing imidazole ring. This approach is often favored for its straightforwardness.
Reactant Systems and Reaction Conditions for Chloromethylation
The chloromethylation of imidazoles is typically achieved through electrophilic substitution, where the imidazole ring acts as a nucleophile. smolecule.com A common and classic method is the Blanc chloromethylation reaction, which utilizes formaldehyde (B43269) and hydrogen chloride. google.com This system generates the electrophilic chloromethylating agent in situ. Variations of this method may use paraformaldehyde as the source of formaldehyde. google.com
The reaction conditions for chloromethylation are crucial for optimizing yield and minimizing byproducts. Acid catalysts such as sulfuric acid, phosphoric acid, and chlorosulfonic acid are often employed to enhance the reaction rate. google.com The reaction is frequently carried out in a suitable solvent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the nucleophilicity of the imidazole nitrogen. Dichloroethane has also been used as a solvent, as it can stabilize the carbocation intermediate formed during the reaction. smolecule.com Reaction temperatures are typically controlled, often in the range of 60–100°C, to balance reactivity with the suppression of side reactions. smolecule.com
More modern approaches have explored the use of ionic liquids as both catalysts and reaction media. Imidazolium-based ionic liquids have been shown to promote the chloromethylation of aromatic hydrocarbons efficiently, offering advantages such as mild reaction conditions, enhanced reaction rates, and the potential for catalyst recycling. researchgate.net
| Reagent System | Catalyst | Solvent | Temperature | Key Features |
| Formaldehyde, Hydrogen Chloride | Protonic Acids (H₂SO₄, HCl, H₃PO₄) | Dichloroethane, DMF, DMSO | 60-100°C | Classic method, in situ generation of electrophile. google.com |
| Paraformaldehyde, Hydrogen Chloride | Acid Catalysts | - | - | Variation of the classic Blanc reaction. google.com |
| Formaldehyde, Hydrogen Chloride | Imidazolium-based Ionic Liquids | Ionic Liquid | 70°C | Mild conditions, recyclable catalyst. researchgate.net |
| Thionyl Chloride (SOCl₂) | - | Toluene | Reflux | Used for converting hydroxymethylimidazoles to chloromethylimidazoles. chemicalbook.com |
Control of Regioselectivity in Imidazole Chloromethylation
Controlling the position of chloromethylation on the imidazole ring is a significant challenge in the synthesis of its derivatives. The regioselectivity is influenced by the electronic properties of the imidazole ring and the steric hindrance of existing substituents. smolecule.com
For unsubstituted imidazole, chloromethylation typically occurs at the nitrogen atom (N-1) due to its higher nucleophilicity. However, in substituted imidazoles, the position of electrophilic attack can be directed to specific carbon atoms. For instance, in 1-methylimidazole (B24206), the methyl group at the N-1 position alters the electron density distribution, potentially directing the electrophilic attack to the C4 or C5 position. The electron-donating effect of a methyl group at the C4 position can activate the adjacent C5 position for electrophilic substitution.
To achieve specific regioselectivity, protecting groups can be employed. For example, a tert-butoxycarbonyl (Boc) group can be introduced at the N-1 position to direct chloromethylation to a specific carbon atom. The choice of catalyst and reaction conditions also plays a crucial role. Mild bases may be used to deprotonate the imidazole nitrogen, facilitating substitution at that position. Careful control of temperature and the stepwise addition of the chloromethylating agent can also help improve regioselectivity and minimize the formation of byproducts.
Convergent Synthetic Routes Involving Imidazole Ring Construction
Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing separate fragments of a complex molecule and then combining them. wikipedia.org In the context of 1-chloromethylimidazole derivatives, this approach involves constructing the imidazole ring from acyclic precursors, a process that can offer better control over the final substitution pattern. vulcanchem.comscholarsresearchlibrary.com
One common method for imidazole ring formation is the cyclocondensation of an α-amino ketone or aldehyde with ammonia. vulcanchem.com By choosing appropriately substituted starting materials, the desired substituents can be precisely placed on the imidazole core. For example, the synthesis of 1-benzyl-2-chloromethyl-1H-benzoimidazole involves the reaction of N-benzylbenzene-1,2-diamine with chloroacetic acid. chemicalbook.com This method builds the imidazole ring with the chloromethyl group already positioned at C2.
Another convergent strategy involves the formation of the imidazole ring followed by functionalization. For instance, a 1-benzyl-1H-imidazole can be synthesized and then subsequently chloromethylated. smolecule.com This allows for the independent synthesis of the N-substituted imidazole fragment before the introduction of the chloromethyl group.
Preparation of N-Substituted this compound Analogs
The synthesis of N-substituted this compound analogs is of significant interest for developing new therapeutic agents and functional materials.
Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole
The synthesis of 1-benzyl-5-(chloromethyl)-1H-imidazole typically follows a two-step process. First, the N-benzylation of imidazole is carried out to introduce the benzyl (B1604629) group at the N-1 position. This is often achieved by reacting imidazole with benzyl chloride. The second step is the chloromethylation of the resulting 1-benzylimidazole.
Alternatively, a hydroxymethyl group can be first introduced onto the 1-benzylimidazole, followed by conversion to the chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂). For example, 1-benzyl-5-(hydroxymethyl)-2-(methylsulfonyl)-1H-imidazole can be refluxed in thionyl chloride to yield 1-benzyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole.
Synthesis of 1-Methyl-5-chloromethylimidazole and Related Species
The synthesis of 1-methyl-5-chloromethylimidazole can be achieved through the direct chloromethylation of 1-methylimidazole using formaldehyde and hydrochloric acid. This reaction can lead to a mixture of isomers, and controlling the regioselectivity to favor the 5-chloromethyl product is crucial.
Another approach involves the synthesis of a hydroxymethyl intermediate. For example, 4-methyl-5-hydroxymethyl-imidazole can be reacted with thionyl chloride under anhydrous conditions to produce the corresponding chloromethyl derivative. smolecule.com
Formation of Protected Imidazole Chloromethyl Derivatives (e.g., tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate)
The synthesis of protected imidazole chloromethyl derivatives is a key strategy for enabling selective reactions at other positions of the molecule. A prime example is the formation of tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the imidazole nitrogen, allowing the chloromethyl group to be used in subsequent synthetic steps.
The typical synthesis involves the reaction of an imidazole derivative with a tert-butylating agent like tert-butyl chloroformate or di-tert-butyl dicarbonate. This reaction is a nucleophilic substitution that occurs at the imidazole nitrogen. To facilitate the reaction and neutralize the acidic byproducts, a base is employed. The process is conducted under anhydrous conditions using aprotic solvents to prevent the hydrolysis of the reagents. Optimization of reaction conditions, such as temperature control and the use of catalysts, is crucial for maximizing yield and purity. For instance, monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for precise control over the synthesis.
Table 1: Reaction Conditions for the Synthesis of tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate
| Component | Example | Purpose |
|---|---|---|
| Starting Material | Imidazole derivatives | Core structure |
| Protecting Agent | tert-butyl chloroformate | Introduces the Boc protecting group |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous reaction medium |
| Base | Diisopropylethylamine (DIEA), Triethylamine | Neutralizes acidic byproducts |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Enhances reaction yield |
| Temperature | 20–60°C | Optimized for reaction efficiency |
Synthesis of Ring-Substituted this compound Variants
Preparation of 1-Chloromethyl-2-methylimidazole and its Derivatives
The synthesis of 1-chloromethyl-2-methylimidazole serves as a foundational step for creating a variety of derivatives. This compound can be synthesized and subsequently reacted with different nucleophiles, such as phenols and amines, to yield a range of aryloxy and aminomethylimidazole derivatives. researchgate.net The characterization of these new compounds is typically confirmed through spectral and elemental analyses. researchgate.netresearchgate.net
One established method begins with 2-methylimidazole, which is reacted with appropriate aryl γ-haloalkylketones to produce N-phenacylimidazoles. researchgate.net These intermediates can then be further transformed, for example, through a Schmidt reaction to form corresponding amides. researchgate.net The resulting 1-chloromethyl-2-methylimidazole is a versatile intermediate for further functionalization. researchgate.net
Strategies for Multi-Substituted Chloromethylimidazoles
The synthesis of chloromethylimidazoles with multiple substituents on the imidazole ring allows for the fine-tuning of the molecule's chemical properties. An example of such a compound is [1-(4-nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4,5-dihydro-1-phenyl-1H-pyrazole. scirp.org The synthesis of these complex molecules involves a multi-step process where the imidazole core is built and subsequently functionalized with various groups at different positions. scirp.org
Another general strategy involves the synthesis of compounds like 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole. nih.gov These methods highlight the modularity of imidazole synthesis, where different substituents can be introduced to tailor the final product for specific applications. nih.gov The synthesis of 1,2-disubstituted benzimidazole (B57391) derivatives, for instance, can be achieved via the reaction of o-phenylenediamine (B120857) with carboxylic acids or their derivatives under strongly acidic conditions and high temperatures. researchgate.net A more modern approach involves the copper-catalyzed coupling-cyclization of N-substituted 2-iodoanilines with benzamide (B126) derivatives. researchgate.net
Table 2: Examples of Multi-Substituted Imidazole Derivatives
| Base Imidazole Structure | Substituent 1 | Substituent 2 | Substituent 3 | Resulting Compound Class |
|---|---|---|---|---|
| 1H-imidazole | 1-(4-nitrobenzyl) | 2-butyl | 4-chloro | Multi-substituted chloroimidazoles scirp.org |
| 1H-imidazole | 1-substituted | 2-(4-substituted phenyl) | 4,5-diphenyl | Tri-substituted imidazoles nih.gov |
Methodological Advancements in Synthetic Efficiency and Yield Optimization
Continual advancements in synthetic methodologies aim to improve the efficiency, yield, and safety of producing this compound and its derivatives. For industrial-scale production, a significant advancement is the adoption of continuous flow reactors. These systems, often automated, allow for consistent production, minimize side reactions, and enhance safety and reproducibility.
Another area of progress is the development of novel catalytic systems and reaction pathways. For example, an improved Marckwald imidazole synthesis has been developed for the regioselective assembly of 1,5-disubstituted imidazole systems. researchgate.net This methodology, coupled with a new imidazole dethionation procedure, is tolerant of various functional groups and provides good to excellent yields. researchgate.net
Furthermore, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, represents a highly efficient and versatile method for modifying molecules. electronicsandbooks.com This approach can be used to introduce functional groups with triazole linkers into molecules containing imidazole moieties, opening up possibilities for creating novel materials with controlled structures. electronicsandbooks.com The grafting of imidazole derivatives onto polysaccharides is another innovative approach being explored. researchgate.net
Reactivity Profiles and Mechanistic Studies of 1 Chloromethylimidazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The primary mode of reactivity for 1-chloromethylimidazole involves nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the adjacent imidazole (B134444) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion.
Reactions with Amines and Nitrogen-Containing Nucleophiles
This compound readily reacts with primary and secondary amines, as well as other nitrogen-containing nucleophiles, to form quaternary imidazolium (B1220033) salts. vanderbilt.edusavemyexams.com These reactions are of significant interest in the synthesis of ionic liquids and functionalized imidazole derivatives. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the chloromethyl carbon. vanderbilt.eduyoutube.com
For instance, the reaction of this compound with a primary amine (RNH₂) results in the formation of a 1-(alkylaminomethyl)imidazolium chloride. Multiple alkylations can sometimes occur, leading to complex product mixtures. vanderbilt.edu To favor the formation of the primary amine product, a large excess of the amine is often used. savemyexams.com The reaction with 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) yields a cyclam-methylimidazole ligand. conicet.gov.ar
Table 1: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Type |
| Primary Amine (RNH₂) | 1-(Alkylaminomethyl)imidazolium salt |
| Secondary Amine (R₂NH) | 1-(Dialkylaminomethyl)imidazolium salt |
| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | Cyclam-methylimidazole ligand |
Reactions with Alcohols and Phenols
Alcohols and phenols can act as nucleophiles, reacting with this compound to form the corresponding ethers. vulcanchem.com This reaction, often carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), proceeds via a nucleophilic substitution mechanism. ksu.edu.sachemistryguru.com.sg The reactivity of the alcohol or phenol is influenced by its acidity and steric hindrance. pressbooks.pub Phenols, being more acidic than alcohols, are generally more reactive in these substitutions. ksu.edu.sachemistryguru.com.sg The reaction with alcohols can be used to introduce an imidazolylmethyl ether moiety into a molecule.
The general reaction is as follows:
ROH + this compound → RO-CH₂-Imidazole + HCl
The stability of the resulting ether linkage can be influenced by the nature of the R group. For example, alkyl aryl ethers formed from phenols are cleaved at the alkyl-oxygen bond. ksu.edu.sa
Reactions with Thiols and Sulfur-Containing Nucleophiles
Thiols and other sulfur-containing nucleophiles are highly effective in displacing the chloride from this compound, forming thioethers. masterorganicchemistry.com Sulfur nucleophiles are generally more potent than their oxygen counterparts. masterorganicchemistry.comlibretexts.org Thiolate anions (RS⁻), formed by deprotonating thiols with a base, are particularly excellent nucleophiles in S_N2 reactions. libretexts.orgyoutube.com
The reaction with thiourea, for example, can lead to the formation of thiazolo[3,2-a]imidazol-5-one, a scaffold with known antimicrobial activity. The high nucleophilicity of sulfur makes these reactions efficient for creating carbon-sulfur bonds. acsgcipr.org The reaction of this compound with thiols is a versatile method for synthesizing a variety of sulfur-containing imidazole derivatives. cas.cn
Table 2: Comparison of Nucleophilicity
| Nucleophile Type | General Reactivity |
| Nitrogen (Amines) | Good |
| Oxygen (Alcohols/Phenols) | Moderate |
| Sulfur (Thiols) | Excellent |
Investigations into Reaction Kinetics and Thermodynamics
The kinetics of nucleophilic substitution reactions of this compound are characteristic of S_N2 reactions, where the rate is dependent on the concentration of both the substrate and the nucleophile. ksu.edu.sa The reaction rate is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.
Oxidation Reactions of the Imidazole Core and Side Chains
The imidazole ring and the chloromethyl side chain of this compound can undergo oxidation under appropriate conditions. Oxidation of the imidazole core can lead to the formation of various products, depending on the oxidant and reaction conditions. For example, oxidation of a related compound, 1-methyl-1H-imidazole-2-thiol, with chlorine dioxide can yield 1-methylimidazole-2-sulfonic acid or other oxidized species depending on the stoichiometry. researchgate.net
The chloromethyl group itself can be oxidized. For instance, in the related 4-(chloromethyl)-1-methyl-1H-imidazole, oxidation can lead to the formation of imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the chloromethyl group to a carboxyl group. The oxidation of primary alcohols, a related functional group, can yield aldehydes or carboxylic acids depending on the oxidizing agent used. savemyexams.comlibretexts.org
Reduction Reactions and Pathways
The chloromethyl group of this compound is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the chloromethyl group to a methyl group, yielding 1-methyl-1H-imidazole.
In a related compound, 4-(chloromethyl)-1-methyl-1H-imidazole, reduction of the chloromethyl group yields 4-methyl-1-methyl-1H-imidazole. The choice of reducing agent can influence the outcome of the reaction. For example, LiAlH₄ is a stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. libretexts.org The reduction of the chloromethyl group provides a pathway to access 1-methylimidazole (B24206) and its derivatives.
Hydrolytic Stability and Degradation Mechanisms of this compound
The hydrolytic stability of a chemical compound refers to its ability to resist decomposition in the presence of water. lubrizol.com For this compound, this stability is a critical factor, particularly concerning its storage and application in aqueous environments. The presence of the chloromethyl group attached to the imidazole ring introduces a reactive site susceptible to hydrolysis.
The primary degradation mechanism for this compound in an aqueous medium is expected to be the nucleophilic substitution of the chlorine atom by a water molecule or a hydroxide (B78521) ion. This reaction would lead to the formation of 1-hydroxymethylimidazole and hydrochloric acid. The rate of this hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts. In basic aqueous media, the hydrolysis is expected to be more rapid. nih.gov
The stability of related heterocyclic compounds can be enhanced through structural modifications. For instance, studies on other organic frameworks have shown that increasing hydrophobicity within the molecular structure can significantly enhance hydrolytic stability. nih.gov Similarly, the use of multiple anchoring points to a substrate, as seen with dipodal silanes, markedly improves resistance to hydrolysis compared to single-point attachments. gelest.com While not directly studied for this compound, these principles suggest that its degradation could be mitigated by altering its immediate chemical environment or by its incorporation into larger, more sterically hindered, or hydrophobic molecular systems.
Possible degradation pathways for similar imidazole-containing structures have been proposed, indicating that under certain conditions, ring opening or further reactions of the substitution product could occur. core.ac.uk The initial product of hydrolysis, 1-hydroxymethylimidazole, may undergo further reactions depending on the conditions.
Table 1: Factors Influencing Hydrolytic Stability
| Factor | Influence on this compound Stability | Rationale |
| pH | Decreased stability in basic conditions. | The hydroxide ion is a stronger nucleophile than water, accelerating the substitution of the chlorine atom. nih.gov |
| Temperature | Decreased stability with increasing temperature. | Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. |
| Hydrophobicity | Increased stability in more hydrophobic environments. | Reduced interaction with water molecules slows the rate of hydrolysis. nih.gov |
| Steric Hindrance | Increased stability with bulky neighboring groups. | Steric shielding can physically block the approach of nucleophiles to the reactive chloromethyl group. |
Electrophilic Reactivity of the Imidazole Ring System
The imidazole ring is an aromatic heterocycle that is generally susceptible to electrophilic substitution reactions. numberanalytics.com This reactivity is due to the π-electron-rich nature of the ring system. savemyexams.com The imidazole ring possesses qualities comparable to both pyridine (B92270) and pyrrole. tsijournals.com The presence of two nitrogen atoms in the ring influences the position of electrophilic attack.
In general, electrophilic substitution on the imidazole ring is favored at the C4 or C5 positions. uobabylon.edu.iq Attack at these positions proceeds through a more stable carbocation intermediate (an arenium ion) compared to attack at the C2 position. uobabylon.edu.iqdalalinstitute.com The presence of the 1-chloromethyl group will influence the regioselectivity of these reactions. The chloromethyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the chlorine atom, which can deactivate the ring towards electrophilic attack compared to unsubstituted imidazole. This deactivating effect is similar to that observed in haloarenes. byjus.com
Despite this deactivation, electrophilic substitution can still occur, often requiring more forcing conditions. The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the C5 position. vulcanchem.com Common electrophilic substitution reactions that imidazole undergoes include nitration, sulfonation, and halogenation. uobabylon.edu.iq For instance, nitration of substituted imidazoles with nitric acid typically yields the 5-nitro derivative. vulcanchem.com Similarly, sulfonation and halogenation would be expected to occur at the available carbon positions, with a preference for the 5-position.
Table 2: Electrophilic Substitution Reactions of the Imidazole Ring
| Reaction | Reagents | Typical Position of Substitution | Product Example (with unsubstituted imidazole) |
| Nitration | Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄) | C4 / C5 | 4-Nitroimidazole / 5-Nitroimidazole uobabylon.edu.iq |
| Sulfonation | Disulfuric Acid (H₂S₂O₇) | C4 / C5 | Imidazole-4-sulfonic acid / Imidazole-5-sulfonic acid uobabylon.edu.iq |
| Bromination | Bromine (Br₂) in Chloroform (CHCl₃) | C2, C4, C5 | 2,4,5-Tribromoimidazole uobabylon.edu.iq |
| Iodination | Iodine (I₂) in alkaline conditions | C2, C4, C5 | 2,4,5-Triiodoimidazole uobabylon.edu.iq |
Applications of 1 Chloromethylimidazole As a Synthetic Building Block and Intermediate
Elaboration into Complex Organic Molecules and Scaffolds
The reactivity of the chloromethyl group in 1-chloromethylimidazole makes it an excellent electrophile for the alkylation of a diverse range of nucleophiles. This property is extensively exploited in the construction of complex organic molecules and foundational molecular scaffolds. The imidazole (B134444) moiety itself can be a crucial component of the final molecule's biological activity or material properties.
One of the primary applications of this compound is in N-alkylation reactions. It readily reacts with primary and secondary amines to form N-((1H-imidazol-1-yl)methyl)amine derivatives. This reaction is fundamental in the synthesis of more elaborate molecules where the imidazole unit is tethered to other functionalities. For instance, it has been used in the initial steps of synthesizing precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. The synthesis of 1-(chloromethyl)-1H-imidazole from 1H-imidazole-1-methanol is a key step, with the resulting compound being a precursor to 1H-imidazole-1-methanamine. wisconsin.edu
Furthermore, this compound can be employed in the alkylation of other heterocyclic systems, leading to the formation of more complex, multi-heterocyclic structures. The introduction of the imidazolylmethyl group can significantly alter the electronic properties and biological activity of the parent heterocycle.
The versatility of this compound is also evident in its use in multi-step syntheses. For example, it can be used to introduce a protected or masked functional group that is later revealed or transformed in subsequent synthetic steps. This strategic use allows for the regioselective functionalization of complex molecules.
Synthesis of Advanced Imidazole-Containing Heterocycles
This compound serves as a key starting material for the synthesis of a variety of advanced imidazole-containing heterocycles, including fused ring systems. These structures are often of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.
The reaction of this compound with various dinucleophiles can lead to the formation of new heterocyclic rings fused to the imidazole core. For instance, reaction with a compound containing two nucleophilic centers, such as a diamine or a mercaptoamine, can result in the formation of a new five, six, or seven-membered ring.
While direct examples of using this compound to build complex fused systems like substituted pyridines, pyrimidines, or triazines are not extensively detailed in readily available literature, its role as an N-alkylating agent is a foundational step in creating precursors for such cyclization reactions. For example, by attaching the imidazolylmethyl group to a suitable substrate, subsequent intramolecular reactions can be designed to construct the desired fused heterocyclic system. The synthesis of various substituted 1,3,5-triazines often proceeds through the sequential nucleophilic substitution of cyanuric chloride, and while not a direct reaction of this compound, the imidazole moiety is a common substituent introduced through related N-nucleophiles. nih.gov
The following table provides examples of advanced heterocycles that can be conceptually synthesized using this compound as a building block, based on its known reactivity as an alkylating agent.
| Target Heterocycle Class | Synthetic Strategy | Potential Precursor from this compound |
| Imidazo[1,2-a]pyridines | Alkylation of 2-aminopyridine (B139424) followed by cyclization | N-((1H-imidazol-1-yl)methyl)pyridin-2-amine |
| Imidazo[1,2-c]pyrimidines | Alkylation of 4-aminopyrimidine (B60600) followed by cyclization | N-((1H-imidazol-1-yl)methyl)pyrimidin-4-amine |
| Imidazo[2,1-b]thiazoles | Alkylation of 2-aminothiazole (B372263) followed by cyclization | N-((1H-imidazol-1-yl)methyl)thiazol-2-amine |
Role in the Synthesis of Functionalized Organic Compounds for Diverse Applications
The versatility of this compound as a synthetic intermediate extends to the preparation of a wide range of functionalized organic compounds with applications in various fields, including materials science and agrochemistry.
A significant application of this compound is in the synthesis of ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in chemical reactions. The reaction of this compound with a tertiary amine or a phosphine (B1218219) results in the formation of a quaternary ammonium (B1175870) or phosphonium (B103445) salt, respectively. Subsequent anion exchange can then be used to prepare a variety of imidazolium-based ionic liquids. These ionic liquids can be tailored for specific applications by varying the nature of the substituents on the imidazole ring and the counter-anion. nih.govresearchgate.netnih.gov
In the field of polymer chemistry, this compound can be used as a monomer or a functionalizing agent. For example, it can be copolymerized with other monomers to introduce imidazole groups into the polymer backbone. These imidazole-containing polymers can have interesting properties, such as catalytic activity or the ability to coordinate with metal ions.
The synthesis of potential agrochemicals and pharmaceuticals is another area where this compound is a valuable intermediate. The imidazole ring is a common feature in many biologically active compounds. nih.gov By using this compound, it is possible to synthesize novel compounds containing the imidazolylmethyl moiety for biological screening. For example, the N-alkylation of various bioactive scaffolds with this compound can lead to new drug candidates with potentially improved efficacy or pharmacokinetic properties.
The following table summarizes some of the diverse applications of functionalized organic compounds derived from this compound.
| Application Area | Type of Compound | Synthetic Role of this compound |
| Materials Science | Imidazolium-based Ionic Liquids | Key reagent in the quaternization step to form the imidazolium (B1220033) cation. nih.govresearchgate.netnih.gov |
| Polymer Chemistry | Functionalized Polymers | Monomer or grafting agent to introduce imidazole functionalities. |
| Agrochemicals | Potential Fungicides/Herbicides | Building block to introduce the biologically active imidazole moiety. |
| Pharmaceuticals | Drug Candidates | Intermediate for the synthesis of molecules with potential therapeutic activity. nih.gov |
Derivatization Strategies and Functionalization of 1 Chloromethylimidazole
Selective Functionalization of the Chloromethyl Group
The primary and most straightforward method for the derivatization of 1-chloromethylimidazole is the selective functionalization of the chloromethyl group. This moiety contains a carbon-chlorine bond that is susceptible to nucleophilic substitution, making it an excellent electrophilic site for the introduction of various functional groups. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion, which is a good leaving group. gacariyalur.ac.inmasterorganicchemistry.comlibretexts.orgucsd.edu
A wide array of nucleophiles can be employed in this reaction, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include amines, thiols, alcohols, and carbanions. For instance, the reaction of this compound with primary or secondary amines yields the corresponding (1-imidazolylmethyl)amines. Similarly, treatment with thiols or thiolates results in the formation of thioethers, while alcohols or alkoxides produce ethers.
The reactivity of the chloromethyl group is analogous to that of other activated alkyl halides, such as benzyl (B1604629) chloride. The adjacent imidazole (B134444) ring can influence the reaction rate through its electronic properties. The reaction conditions for these nucleophilic substitutions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent. The choice of solvent and base (if necessary to deprotonate the nucleophile) can be optimized to achieve high yields and purity of the desired product.
A representative but not exhaustive list of these transformations is presented in the table below, illustrating the scope of nucleophiles that can be used to functionalize the chloromethyl group.
| Nucleophile | Reagent Example | Product Class |
| Amine | Piperidine | 1-((Piperidin-1-yl)methyl)-1H-imidazole |
| Thiol | Thiophenol | 1-((Phenylthio)methyl)-1H-imidazole |
| Alcohol | Sodium Methoxide | 1-(Methoxymethyl)-1H-imidazole |
| Carboxylate | Sodium Acetate | (1H-Imidazol-1-yl)methyl acetate |
| Azide (B81097) | Sodium Azide | 1-(Azidomethyl)-1H-imidazole |
| Cyanide | Sodium Cyanide | 2-(1H-Imidazol-1-yl)acetonitrile |
This table presents representative examples of nucleophilic substitution reactions at the chloromethyl group.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net While the direct incorporation of this compound as a primary building block in well-known MCRs like the Ugi or Passerini reactions is not widely documented, its derivatives can serve as valuable precursors for these transformations. wikipedia.orgnih.govnih.govorganic-chemistry.orgnih.govbeilstein-journals.orgorganic-chemistry.orgnih.gov
The synthetic utility of this compound in the context of MCRs lies in its potential for conversion into reactive species that are suitable for these reactions. For example, the chloromethyl group can be transformed into other functional groups that are commonly employed in MCRs.
Conversion to Aldehydes: Oxidation of the corresponding alcohol, obtained by hydrolysis of the chloride, would yield 1-imidazolecarboxaldehyde. This aldehyde could then participate as the carbonyl component in various MCRs, including the Ugi, Passerini, and Biginelli reactions.
Conversion to Amines: Nucleophilic substitution of the chloride with an azide ion, followed by reduction, would provide 1-(aminomethyl)imidazole. This primary amine could then be utilized as the amine component in the Ugi reaction.
Conversion to Isocyanides: The primary amine derived from this compound could be further converted into an isocyanide via formylation and subsequent dehydration. This isocyanide would be a key component for both Ugi and Passerini reactions.
By employing these two-step synthetic sequences, the 1-methylimidazole (B24206) moiety can be incorporated into a wide variety of complex molecular scaffolds. This indirect approach allows for the leveraging of the structural and functional properties of the imidazole ring within the framework of diversity-oriented synthesis facilitated by MCRs.
Postsynthetic Modification of Imidazole Ring Substituents
Following the initial functionalization of the chloromethyl group, the resulting 1-substituted imidazole derivative can undergo further modifications on the imidazole ring itself. This "postsynthetic modification" approach allows for the fine-tuning of the molecule's properties and the introduction of additional functional groups. The imidazole ring is an aromatic heterocycle with distinct reactive sites that can be targeted for further derivatization.
The C2, C4, and C5 positions of the imidazole ring are all susceptible to electrophilic substitution, although the reactivity of each position is influenced by the nature of the substituent at the N1 position. C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at these positions, avoiding the need for pre-functionalized substrates. unist.ac.krnih.govrsc.orgmdpi.com
Transition-metal-catalyzed cross-coupling reactions are particularly useful for these transformations. For instance, palladium- or nickel-catalyzed reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the imidazole ring. nih.gov These reactions often employ directing groups to control the regioselectivity of the functionalization.
Another common modification is halogenation, where bromine or iodine can be introduced at the C2, C4, or C5 positions. iglobaljournal.com These halogenated imidazoles can then serve as versatile intermediates for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups.
Regioselective Derivatization Methodologies
Achieving regioselectivity in the derivatization of the imidazole ring is crucial for the synthesis of well-defined isomers with specific biological activities or material properties. Several methodologies have been developed to control the position of functionalization on the 1-substituted imidazole ring.
One of the most powerful strategies for regioselective functionalization is directed ortho-metalation (DoM) . uwindsor.cawikipedia.org In this approach, a directing group on the imidazole ring or a substituent at the N1 position coordinates to a strong base, such as an organolithium reagent, and directs the deprotonation to an adjacent position. For 1-substituted imidazoles, the C2 position is the most acidic and is typically the site of deprotonation. acs.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a substituent specifically at the C2 position.
If the C2 position is blocked, metalation can be directed to the C5 position. Furthermore, by using specific protecting groups and metalation agents, it is possible to achieve selective functionalization at the C4 and C5 positions. nih.govacs.org For example, protecting the C2 position with a removable group like a trimethylsilyl (B98337) group can allow for the lithiation and subsequent functionalization of the C5 position.
Transition-metal-catalyzed C-H activation also offers excellent opportunities for regioselective derivatization. The choice of catalyst, ligand, and directing group can be tuned to favor functionalization at a specific C-H bond on the imidazole ring. For instance, certain rhodium or palladium catalysts can selectively activate the C2-H bond, while other systems may favor the C4-H or C5-H bonds.
The table below summarizes some of the key regioselective derivatization methodologies for the imidazole ring.
| Position | Methodology | Reagents | Result |
| C2 | Directed Lithiation | n-BuLi, Electrophile | C2-substituted imidazole |
| C4/C5 | Halogenation | NBS, NIS | C4/C5-haloimidazole |
| C5 | Directed Lithiation (with C2-blocking) | TMSCl, n-BuLi, Electrophile | C5-substituted imidazole |
| C2 | C-H Arylation | Pd or Ni catalyst, Aryl halide | C2-arylated imidazole |
This table provides a summary of common regioselective derivatization methods for the imidazole ring.
Theoretical and Computational Investigations of 1 Chloromethylimidazole and Analogs
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 1-chloromethylimidazole has been a subject of theoretical investigation to understand its reactivity and molecular properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of molecular orbitals. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Orbital Theory (MOT) describes the behavior of electrons in a molecule in terms of molecular orbitals (MOs), which are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For N-substituted imidazoles, the electronic properties can be significantly influenced by the nature of the substituent at the N1 position. In the case of this compound, the chloromethyl group, being an electron-withdrawing group, is expected to influence the electron density distribution on the imidazole (B134444) ring.
Table 1: Calculated Electronic Properties of this compound and Related Analogs
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound | DFT/B3LYP/6-311++G(d,p) | -7.25 | -0.89 | 6.36 | 3.45 |
| 1-Methylimidazole (B24206) | DFT/B3LYP/6-311++G(d,p) | -6.98 | -0.54 | 6.44 | 3.68 |
| Imidazole | DFT/B3LYP/6-311++G(d,p) | -6.85 | -0.32 | 6.53 | 3.82 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar compounds. Actual experimental values may vary.
Natural Bond Orbital (NBO) analysis is another computational tool used to study the delocalization of electron density and the nature of bonding within the molecule. For this compound, NBO analysis can provide insights into the hyperconjugative interactions between the imidazole ring and the chloromethyl substituent.
Conformational Analysis and Energetic Landscapes
Computational methods are used to map the potential energy surface (PES) by systematically varying the dihedral angle of the N1-C(methylene)-Cl-C2 bond. These calculations help identify the most stable conformers (energy minima) and the transition states for their interconversion. The relative energies of different conformers determine their population at a given temperature. For N-substituted imidazoles, the orientation of the substituent relative to the imidazole ring can significantly impact the molecule's properties.
A potential energy scan for the rotation around the N1-CH2 bond in this compound would likely reveal two stable conformers corresponding to the chloromethyl group being in-plane or out-of-plane with the imidazole ring. The energetic landscape would show the energy barriers separating these conformers.
Table 2: Calculated Rotational Barriers for 1-Substituted Imidazoles
| Compound | Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| This compound | N1-CH2 | 0 | 2.5 | Eclipsed (TS) |
| 90 | 0 | Staggered (Stable) | ||
| 180 | 2.5 | Eclipsed (TS) | ||
| 1-Methylimidazole | N1-CH3 | 0 | 0.5 | Eclipsed (TS) |
| 60 | 0 | Staggered (Stable) | ||
| 120 | 0.5 | Eclipsed (TS) |
Note: This table presents hypothetical data to illustrate the concept of a conformational energy landscape. The values are representative of what might be expected from such a computational study.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling chemical reactions, elucidating reaction mechanisms, and characterizing transition states. For this compound, theoretical studies can investigate various reactions, such as nucleophilic substitution at the methylene (B1212753) carbon or reactions involving the imidazole ring.
By mapping the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state (TS), which is a critical point that determines the reaction rate. The energy difference between the reactants and the transition state is the activation energy.
Spectroscopic Property Prediction (e.g., NMR, UV-Vis)
Theoretical calculations can accurately predict various spectroscopic properties, which can aid in the characterization of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. By comparing the calculated spectra with experimental data, the molecular structure and conformation can be confirmed.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations can help assign the electronic transitions observed in the UV-Vis spectrum.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Calculated Value |
| 1H NMR | δ (H2) | 7.8 ppm |
| δ (H4) | 7.2 ppm | |
| δ (H5) | 7.1 ppm | |
| δ (CH2) | 5.5 ppm | |
| 13C NMR | δ (C2) | 138 ppm |
| δ (C4) | 129 ppm | |
| δ (C5) | 120 ppm | |
| δ (CH2) | 50 ppm | |
| UV-Vis | λmax | 210 nm |
Note: The spectroscopic data in this table is illustrative and represents typical values that would be obtained from computational predictions.
Development of Predictive Models for Novel Imidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are developed using a set of known compounds (a training set) and then used to predict the properties of new, untested compounds. nih.gov
For imidazole derivatives, QSAR and QSPR models can be developed to predict various properties, such as antifungal activity, anti-inflammatory properties, or corrosion inhibition efficiency. scientific.netrjptonline.org These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. rjptonline.org
The development of predictive models for novel imidazole derivatives involves the following steps:
Data Set Collection: A diverse set of imidazole derivatives with experimentally determined properties is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. mdpi.com
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest. researchgate.netnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
Once a validated QSAR or QSPR model is established, it can be used to screen virtual libraries of novel imidazole derivatives and prioritize the synthesis of compounds with desired properties. This in silico approach can significantly accelerate the drug discovery and materials design process. nih.gov
Advanced Research Directions and Emerging Methodologies
Green Chemistry Principles in 1-Chloromethylimidazole Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org Contemporary studies emphasize the role of alkyloxymethylimidazoles, derived from their chloromethyl precursors, in green chemistry. Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and auxiliaries, are central to these modern synthetic approaches. acs.org
One of the primary applications of this compound is in the synthesis of imidazolium-based ionic liquids (ILs), which are often touted as "green solvents" due to their low vapor pressure. mst.edu However, the green credentials of an ionic liquid are highly dependent on its entire life cycle, including the synthesis of its precursors. Traditional syntheses of this compound can involve hazardous reagents and produce significant waste.
Research into greener synthetic routes focuses on several areas:
Alternative Reagents: Replacing hazardous chloromethylating agents like chloromethyl methyl ether with safer alternatives such as formaldehyde (B43269) and hydrochloric acid.
Solvent Selection: Utilizing water or other environmentally benign solvents to replace volatile organic compounds (VOCs). The synthesis of some ionic liquids, for example, can be performed in water. acs.org
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve reaction selectivity. acs.org
The development of one-pot synthesis methods for imidazole (B134444) derivatives under solvent-free conditions represents a significant advancement in green chemistry applications. asianpubs.org These methods offer high yields, simplified setups, and mild reaction conditions, opening new avenues for the efficient and sustainable production of imidazole-based compounds. asianpubs.org
Table 1: Application of Green Chemistry Principles to Imidazole Synthesis
| Green Chemistry Principle | Application in this compound & Derivative Synthesis | Research Finding/Example | Citation |
|---|---|---|---|
| Waste Prevention | One-pot synthesis procedures to reduce separation steps and solvent usage. | Development of solvent-free, one-pot synthesis for imidazole derivatives, leading to high yields and easy setup. | asianpubs.org |
| Safer Solvents & Auxiliaries | Use of water as a solvent in enzymatic processes for derivative synthesis. | The enzymatic synthesis of semi-synthetic antibiotics using penicillin acylase occurs in water at room temperature, avoiding organic solvents. | acs.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic processes often run at or near room temperature, significantly reducing energy consumption compared to traditional methods requiring heating. | acs.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for imidazole synthesis. | While not yet mainstream for this compound, the broader field of green chemistry is advancing the use of feedstocks like sugars and lignin (B12514952) for chemical production. | acs.org |
| Reduce Derivatives | Using specific enzymes to avoid the need for protecting groups. | Enzymatic synthesis of 6-APA from Penicillin G avoids the use of a silyl (B83357) protecting group, streamlining the process and reducing waste. | acs.org |
| Catalysis | Replacing stoichiometric reagents with selective catalytic alternatives. | Catalytic reagents are superior to stoichiometric ones as they minimize waste. Palladium-catalyzed oxidation reactions are an example where catalytic systems are crucial. | acs.orgnih.gov |
Catalytic Systems Utilizing or Facilitating this compound Transformations
This compound and its derivatives are instrumental in the development and application of various catalytic systems. Their primary role is as precursors to N-heterocyclic carbenes (NHCs) and, most notably, ionic liquids which can act as catalysts themselves or as media for catalysis.
A significant application is in Phase-Transfer Catalysis (PTC) . Phase-transfer catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org Quaternary ammonium (B1175870) salts, which can be readily synthesized from this compound by N-alkylation, are a major class of phase-transfer catalysts. wikipedia.orgacenet.edu These catalysts function by transporting anions from the aqueous phase into the organic phase, where the reaction can proceed. tcichemicals.com This technique is valuable in green chemistry as it can reduce the need for polar aprotic solvents like DMSO or DMF and often allows for milder reaction conditions. wikipedia.orgtcichemicals.com
Table 2: Types of Phase-Transfer Catalysts Derived from Imidazoles
| Catalyst Type | General Structure | Mechanism of Action | Example Application | Citation |
|---|---|---|---|---|
| Quaternary Ammonium Salts | R₄N⁺X⁻ | The lipophilic cation pairs with an aqueous anion, transferring it to the organic phase for reaction. | Alkylation, substitution, and elimination reactions. | acenet.edu |
| Imidazolium-based Ionic Liquids | [R-Im-R']⁺X⁻ | Acts as both solvent and catalyst, facilitating reactions between phases. | Synthesis of benzyl-n-butyl ether. | scispace.com |
| Crown Ethers | Cyclic Polyethers | Encapsulate cations, making the accompanying anion more reactive in the organic phase. | Used on a laboratory scale for various reactions. | wikipedia.org |
| Phosphonium (B103445) Salts | R₄P⁺X⁻ | Similar to quaternary ammonium salts but often with higher thermal stability. | Used in high-temperature applications. | wikipedia.org |
Furthermore, ionic liquids derived from this compound are used as supports for catalytic systems. For instance, an ionic liquid supported catalytic system involving chloromethylimidazole has been studied for reverse atom transfer radical polymerization. kisti.re.kr The immobilization of catalysts in an ionic liquid phase allows for easy separation and recycling of the catalyst, a key goal in sustainable chemistry.
Recent advancements include the development of dual catalytic systems that merge different catalytic modes, such as transition metal catalysis and photoredox catalysis, to achieve novel transformations. beilstein-journals.org While not directly involving this compound in all reported instances, the functional handles it provides could be used to create ligands or ionic liquids that support these complex, synergistic catalytic cycles. beilstein-journals.org
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous flow processing, is an emerging manufacturing paradigm that offers significant advantages over traditional batch production, particularly for improving safety, quality control, and scalability. ltf-gmbh.com In a flow process, reagents are continuously pumped through a reactor, where they mix and react. ltf-gmbh.com This methodology is being increasingly applied to the production of active pharmaceutical ingredients (APIs) and other fine chemicals, including imidazole derivatives. nih.gov
The production of this compound and its derivatives can benefit from flow chemistry in several ways:
Enhanced Safety: Many chemical reactions, including chloromethylations, can be hazardous on a large scale in batch reactors. Flow chemistry minimizes the volume of hazardous material reacting at any given time, significantly improving process safety. ltf-gmbh.com
Precise Control: Microreactors used in flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to better reproducibility and higher yields. ltf-gmbh.commdpi.com
Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to dramatically reduced reaction times. mdpi.com Real-time analysis can be integrated for immediate feedback and process optimization. ltf-gmbh.com
Scalability: Scaling up a flow process often simply involves running the system for a longer duration, bypassing the complex and sometimes unpredictable challenges of scaling up batch reactors. americanpharmaceuticalreview.com
Industrial production methods for compounds like 4-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole are beginning to involve continuous flow processes and microreactor technology to boost efficiency and yield while minimizing by-products. The use of fixed-bed catalytic transformations within flow reactors is another area of advancement, allowing for efficient conversions and cost reductions. americanpharmaceuticalreview.com
Table 3: Comparison of Batch vs. Flow Chemistry for Imidazole Synthesis
| Feature | Batch Processing | Flow Chemistry | Citation |
|---|---|---|---|
| Process Safety | Higher risk due to large volumes of reactants. | Significantly improved safety with small reaction volumes. | ltf-gmbh.com |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient, allowing for precise temperature control. | mdpi.com |
| Reaction Control | Less precise control over mixing and residence time. | Precise control over all reaction variables. | ltf-gmbh.com |
| Scalability | Complex, often requires re-optimization of the process. | Straightforward, typically achieved by extending run time. | americanpharmaceuticalreview.com |
| Footprint & Cost | Large reactors require significant capital investment and plant space. | Smaller reactor footprint can reduce energy and equipment costs. | americanpharmaceuticalreview.com |
Development of Novel Reagents Derived from this compound
This compound is a valuable starting material for synthesizing a variety of novel reagents with specialized functions. The reactive chloromethyl group is readily displaced by nucleophiles, enabling the facile introduction of diverse functionalities onto the imidazole core.
A prominent class of reagents derived from this compound are Task-Specific Ionic Liquids (TSILs) . Unlike conventional ionic liquids used primarily as solvents, TSILs are designed with specific functional groups covalently attached to the cation or anion, enabling them to perform a dedicated task. sigmaaldrich.comconicet.gov.ar These tasks can include catalysis, targeted extraction of metal ions, or gas absorption. rsc.orgnih.gov The imidazolium (B1220033) cation is easily derivatized, making it a common scaffold for TSILs. rsc.org For example, attaching a ligating group to the imidazolium cation can dramatically improve its ability to extract specific metal ions from aqueous solutions. rsc.org
Another critical application is the synthesis of precursors for N-Heterocyclic Carbenes (NHCs) . Imidazole structures are key synthetic precursors to the imidazolium salts that, upon deprotonation, form NHCs. wisconsin.edu NHCs have become exceptional ligands in metal-based catalysis due to their strong sigma-donating properties. The synthesis of 1-(chloromethyl)-1H-imidazole is a step toward creating more complex and functionalized NHC ligands. wisconsin.edu
Furthermore, this compound derivatives serve as building blocks in medicinal chemistry for the synthesis of complex molecules. For instance, chloromethylimidazole 2 was identified as a viable precursor for the multi-kilogram scale synthesis of a ras farnesyl-protein transferase inhibitor, an agent with potential anticancer applications. researchgate.net The versatility of the chloromethylimidazole scaffold allows for its incorporation into a wide range of biologically active compounds.
Table 4: Novel Reagents Derived from this compound
| Reagent Class | Description | Example/Application | Citation |
|---|---|---|---|
| Task-Specific Ionic Liquids (TSILs) | Ionic liquids with functional groups designed for specific tasks beyond being a solvent. | Metal ion extraction, catalysis, gas absorption. | sigmaaldrich.comrsc.org |
| N-Heterocyclic Carbene (NHC) Precursors | Imidazolium salts that are deprotonated to form stable carbene ligands for catalysis. | Used as ligands in organometallic catalysis. | wisconsin.edu |
| Phase-Transfer Catalysts | Typically quaternary imidazolium salts that facilitate reactions between immiscible phases. | Synthesis of ethers and other compounds via nucleophilic substitution. | acenet.eduscispace.com |
| Pharmaceutical Intermediates | Used as a structural motif or building block in the synthesis of complex, biologically active molecules. | Synthesis of farnesyl-protein transferase inhibitors. | researchgate.net |
| Carbamoylating Reagents | Carbamoylimidazolium salts, prepared from imidazoles, act as efficient reagents for the synthesis of ureas, carbamates, and amides. | Synthesis of ureas and carbamates. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
